![molecular formula C6H4BrNO3 B2879649 6-Bromo-2-hydroxynicotinic acid CAS No. 1805506-21-1](/img/structure/B2879649.png)
6-Bromo-2-hydroxynicotinic acid
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Overview
Description
6-Bromo-2-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4BrNO3 . It has a molecular weight of 218.00 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring (a pyridine ring) with a bromine atom attached at the 6th position and a hydroxyl group at the 2nd position .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 218.00 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not available .Scientific Research Applications
Electrocatalytic Applications
Electrocatalytic Synthesis of 6-Aminonicotinic Acid The electrosynthesis of 6-aminonicotinic acid from brominated pyridines in the presence of CO2 has been explored. The silver electrode demonstrates a notable electrocatalytic effect for the bromo derivative, facilitating the reduction process and yielding 6-aminonicotinic acid with good efficiency. This study illustrates the potential of electrocatalysis in utilizing brominated nicotinic acids for synthesizing valuable compounds A. Gennaro, C. Sánchez-Sánchez, A. Isse, V. Montiel, 2004.
Structural and Spectroscopic Analysis
Infrared Multiple-Photon Dissociation Spectroscopy of Deprotonated 6-Hydroxynicotinic Acid The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been determined, revealing that the 6-pyridone tautomer is favored. This study provides insight into the structural dynamics of brominated nicotinic acids and their potential for various scientific applications, including material science and analytical chemistry M. V. van Stipdonk, Michael J. Kullman, G. Berden, J. Oomens, 2014.
Electrocatalytic Carboxylation
Electrocatalytic Carboxylation of 2-Amino-5-Bromopyridine with CO2 A novel electrochemical method for carboxylating 2-amino-5-bromopyridine with CO2 in an ionic liquid to form 6-aminonicotinic acid has been developed, avoiding the use of volatile and toxic solvents. This process highlights the efficiency of using brominated nicotinic acids in carbon dioxide capture and utilization technologies Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that plays a crucial role in the metabolism of nicotinic acid . This enzyme is responsible for converting nicotinic acid into 6-hydroxynicotinic acid .
Mode of Action
This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid, a process that involves the transfer of electrons in redox reactions .
Biochemical Pathways
The biochemical pathway affected by this compound is the nicotinic acid metabolism pathway . This pathway involves the conversion of nicotinic acid into 6-hydroxynicotinic acid, which serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in various metabolic processes, including redox reactions .
Result of Action
The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of nicotinic acid dehydrogenase, which is crucial for the action of this compound, can be affected by changes in temperature, pH, and the presence of other molecules . .
properties
IUPAC Name |
6-bromo-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKLJZXZABYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1805506-21-1 |
Source
|
Record name | 6-bromo-2-hydroxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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